molecular formula C9H5Br2N B1434691 1,7-Dibromoisoquinoline CAS No. 1368062-49-0

1,7-Dibromoisoquinoline

Cat. No.: B1434691
CAS No.: 1368062-49-0
M. Wt: 286.95 g/mol
InChI Key: GGZBNOYQINRFKW-UHFFFAOYSA-N
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Description

1,7-Dibromoisoquinoline is a chemical compound belonging to the family of isoquinoline derivatives. The molecular formula of this compound is C9H5Br2N, and it has a molecular weight of 286.95 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. For example, a procedure for synthesizing 5-bromoisoquinoline involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control the bromination process and achieve selective bromination at the desired positions on the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the isoquinoline ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

. Some of the key applications include:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1,7-Dibromoisoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in antimicrobial applications, the compound may target bacterial enzymes or cell membranes, leading to the inhibition of bacterial growth. In anticancer applications, it may interfere with cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1,7-Dibromoisoquinoline can be compared with other similar compounds, such as:

    1,3-Dibromoisoquinoline: Another dibromo derivative of isoquinoline with bromine atoms at different positions on the ring.

    4-Bromoisoquinoline: A monobromo derivative with a single bromine atom at the 4-position.

    Isoquinoline: The parent compound without any bromine substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 1 and 7 positions can lead to distinct properties and applications compared to other isoquinoline derivatives.

Properties

IUPAC Name

1,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBNOYQINRFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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